Tromantadine
Overview
Description
Tromantadine is an antiviral medicine used to treat herpes simplex virus. It is available in a topical gel under trade names Viru-Merz and Viru-Merz Serol . Its performance is similar to aciclovir . Like rimantadine, amantadine, and adapromine, tromantadine is a derivative of adamantane .
Synthesis Analysis
N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media. This method is useful for the preparation of the antiviral drug tromantadine . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis
The molecular formula of Tromantadine is C16H28N2O2 . The molar mass is 280.412 g·mol−1 . The InChIKey is UXQDWARBDDDTKG-UHFFFAOYSA-N .Chemical Reactions Analysis
Amides can be adamantylated by fusing the starting reagents . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents . Nitroxy derivatives of adamantane can also be used as alkylating agents in the synthesis of the corresponding amides .Physical And Chemical Properties Analysis
The average mass of Tromantadine is 280.406 Da and the monoisotopic mass is 280.215088 Da . The density is 1.1±0.1 g/cm3 . The boiling point is 434.5±28.0 °C at 760 mmHg .Scientific Research Applications
Antiviral Applications
Tromantadine hydrochloride, a synthetic antiviral agent, has been primarily utilized for treating symptoms of the herpes simplex virus (HSV). It belongs to a class of drugs known as tricyclic antiviral (TAV) drugs and has demonstrated effectiveness against HSV types 1 and 2. Tromantadine achieves its anti-herpetic activity by inhibiting HSV replication. However, its use has been somewhat limited due to the development of allergic reactions in some patients (Maatouk, 2016).
Analytical Methodologies in Drug Research
In the field of drug research, especially for tricyclic antiviral drugs like Tromantadine, effective analytical methodologies are critical for evaluating pharmacokinetics, stability, and other key parameters in both pre-clinical and clinical studies. These methodologies are essential for conforming to regulatory requirements in the drug development process, highlighting the role of Tromantadine in this aspect of pharmaceutical research (Suckow, 2001).
Synthesis and Structural Analysis
Tromantadine hydrochloride and its analogs have been synthesized and analyzed to confirm their chemical structures through various techniques such as element analysis, 1HNMR, ESI-MS, and EI. This synthesis process, involving steps of acylation, chlorination, substitution, and hydrochlorination, is crucial for understanding the drug's molecular structure and potential modifications for enhanced efficacy (Ling-ling, 2005).
Broader Context in Adamantane Derivatives
Tromantadine is part of the adamantane family of compounds, which have been widely used in various therapeutic applications, including antivirals, antidiabetics, and treatments against Alzheimer's and Parkinson's disease. This context places Tromantadine within a broader spectrum of clinically important drugs, emphasizing its relevance in different therapeutic indications (Spilovska et al., 2016).
Role in Translational Research
Tromantadine's development and application in clinical settings illustrate the concept of translational research, where scientific discoveries are transformed into practical applications for patient care. Its journey from laboratory synthesis to clinical use exemplifies the translational pathway, contributing to the broader understanding of how research translates into tangible health benefits (van der Laan & Boenink, 2012).
properties
IUPAC Name |
N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDWARBDDDTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41544-24-5 (mono-hydrochloride) | |
Record name | Tromantadine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00202062 | |
Record name | Tromantadine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tromantadine | |
CAS RN |
53783-83-8 | |
Record name | Tromantadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53783-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tromantadine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tromantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tromantadine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tromantadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H191JFG8WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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